1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one
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Description
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C20H25NO5S and its molecular weight is 391.48. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Furan derivatives and azetidin-2-ones, compounds related to the chemical , have been extensively studied for their roles in the synthesis of heterocyclic compounds. These compounds serve as key intermediates in the creation of complex molecular structures with potential biological activities. For instance, azetidin-2-ones based on a trimethoxyphenyl core have been described for their antimitotic properties, highlighting the importance of these structures in medicinal chemistry research (Twamley, O’Boyle, & Meegan, 2020).
Antibacterial and Antifungal Activities
Compounds incorporating azetidinone and furan units have been synthesized and tested for their antibacterial and antifungal activities. These studies contribute to the discovery of new antimicrobial agents. For example, azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives exhibited significant antimicrobial properties (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014). Such research underscores the potential of incorporating sulfonyl and furan components into heterocyclic frameworks for developing new therapeutic agents.
Novel Synthesis Methods
Research into furan and sulfonyl-containing compounds also explores novel synthesis methods for heterocycles. A study on the sulfone-based strategy for preparing disubstituted furan derivatives demonstrates the versatility of these compounds in organic synthesis, enabling the creation of structurally diverse molecules with potential applications in drug development and materials science (Haines, VanZanten, Cuneo, Miller, Andrews, Carlson, Harrington, Kiefer, Mason, Pigza, & Murphree, 2011).
Properties
IUPAC Name |
1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3-(4-propoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-2-11-25-17-8-5-16(6-9-17)7-10-20(22)21-13-19(14-21)27(23,24)15-18-4-3-12-26-18/h3-6,8-9,12,19H,2,7,10-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDDPVGAQJYTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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